Hydroxy-Amino-bis(PEG2-propargyl)
Overview
Description
Hydroxy-Amino-bis(PEG2-propargyl) is a PEG-based PROTAC linker . It’s a reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It’s a branched PEG derivative with a terminal hydroxy group and two propargyl groups .
Synthesis Analysis
The propargyl groups of Hydroxy-Amino-bis(PEG2-propargyl) can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydroxy group enables further derivatization or replacement with other reactive functional groups .Molecular Structure Analysis
The molecular formula of Hydroxy-Amino-bis(PEG2-propargyl) is C16H27NO5 . It has a molecular weight of 313.4 g/mol .Chemical Reactions Analysis
Hydroxy-Amino-bis(PEG2-propargyl) contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical and Chemical Properties Analysis
Hydroxy-Amino-bis(PEG2-propargyl) is a branched PEG derivative with a terminal hydroxy group and two propargyl groups . The molecular weight is 313.4 g/mol .Scientific Research Applications
1. Alternative Hydrophilic Polymers in Nanomedicine
Hydroxy-Amino-bis(PEG2-propargyl) is considered a potential alternative to widely used hydrophilic polymers in nanomedicine. It exhibits water solubility and low toxicity, making it a suitable substitute for poly(ethylene glycol) (PEG) in biomedical applications, particularly where biodegradability is a concern (Cho et al., 2015).
2. Ester Synthesis in Organic Solvents
This compound has been found effective in catalyzing ester synthesis in organic solvents such as benzene. This is significant for the synthesis of hydrophobic substrates, showcasing its versatility in chemical reactions (Inada et al., 1984).
3. Protein Modification
It has applications in the field of protein modification. Derivatives of Hydroxy-Amino-bis(PEG2-propargyl) have been used for divalent modification of proteins, indicating its potential in biomedical research and pharmaceutical development (Yamasaki et al., 1998).
4. Enantioselective Chemical Reactions
The compound plays a role in enantioselective chemical reactions, such as the alkynylation of aldehydes. This application is particularly relevant in the synthesis of complex organic molecules with specific chiral properties (Hui et al., 2008).
5. Nano-Carriers for Drug Delivery
In the design of nano-carriers for lipophilic antitumoral drugs, Hydroxy-Amino-bis(PEG2-propargyl) plays a crucial role. The hydrophilic properties of PEG and the ability to form self-assembled nanostructures make it suitable for encapsulating water-insoluble drugs, enhancing drug delivery in cancer therapy (Fedeli et al., 2019).
6. Biomedical Applications and Bioconjugation
This compound has been utilized in the synthesis of propargyl-ended heterobifunctional PEG derivatives, which are important for developing PEG-based bioconjugates in various biomedical applications (Lu & Zhong, 2010).
7. Peptide Synthesis for Biological Studies
It has enabled the synthesis of large peptides and peptide thioesters, facilitating the total synthesis of functional peptide conjugates. This application is vital in biological and biochemical studies, particularly in understanding protein functions (Boll et al., 2014).
Mechanism of Action
Target of Action
Hydroxy-Amino-bis(PEG2-propargyl) is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Hydroxy-Amino-bis(PEG2-propargyl) acts as a linker in PROTACs, connecting the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This compound contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction forms a stable triazole linkage .
Biochemical Pathways
The primary biochemical pathway affected by Hydroxy-Amino-bis(PEG2-propargyl) is the ubiquitin-proteasome system . By facilitating the degradation of target proteins, this compound can influence various cellular processes depending on the specific target protein of the PROTAC .
Pharmacokinetics
The pharmacokinetic properties of Hydroxy-Amino-bis(PEG2-propargyl) are largely dependent on the specific PROTAC in which it is incorporated. As a PEG-based linker, it may enhance the solubility and bioavailability of the PROTAC . .
Result of Action
The result of Hydroxy-Amino-bis(PEG2-propargyl)'s action is the selective degradation of the target protein . This can lead to various molecular and cellular effects depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease.
Action Environment
The action of Hydroxy-Amino-bis(PEG2-propargyl) can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction may be affected by the concentration of copper ions in the environment . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the PROTAC .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The hydroxy group in Hydroxy-Amino-bis(PEG2-propargyl) enables further derivatization or replacement with other reactive functional groups . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This interaction allows Hydroxy-Amino-bis(PEG2-propargyl) to bind to various enzymes, proteins, and other biomolecules, facilitating their degradation .
Cellular Effects
The effects of Hydroxy-Amino-bis(PEG2-propargyl) on cells are primarily through its role in the synthesis of PROTACs . By binding to target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Hydroxy-Amino-bis(PEG2-propargyl) exerts its effects at the molecular level through its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The propargyl groups in Hydroxy-Amino-bis(PEG2-propargyl) can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Properties
IUPAC Name |
2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-3-9-19-13-15-21-11-6-17(5-8-18)7-12-22-16-14-20-10-4-2/h1-2,18H,5-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAWPKGCJLYIOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCO)CCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190080 | |
Record name | Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-77-0 | |
Record name | Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.